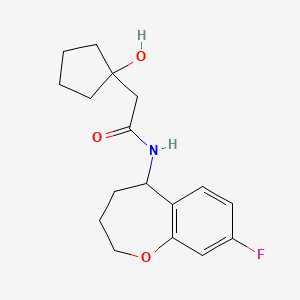![molecular formula C13H26N2O2 B6637921 N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential as a treatment for a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
TAK-659 exerts its anti-tumor effects by selectively inhibiting N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, a key enzyme in the BCR signaling pathway. N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide is required for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, TAK-659 prevents the activation of these signaling pathways, leading to B-cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines in response to Toll-like receptor (TLR) activation. This suggests that TAK-659 may have potential as a treatment for autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of TAK-659 as a research tool is its specificity for N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide. Unlike other N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide inhibitors, TAK-659 does not inhibit other kinases in the same family, such as Tec or Itk. This specificity allows researchers to more accurately study the role of N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide in B-cell signaling and function. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for the study of TAK-659. One area of interest is the use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties. Finally, further studies are needed to fully understand the potential therapeutic applications of TAK-659 in autoimmune and inflammatory diseases.
合成法
The synthesis of TAK-659 has been described in several publications. In one such study, TAK-659 was synthesized via a multi-step process involving the reaction of 2-(1-hydroxyethyl)pyrrolidine with tert-butyl 2-bromoacetate to yield N-tert-butyl-2-(3-bromopropyl)pyrrolidine. Subsequent reaction of this compound with 2-cyanophenylboronic acid in the presence of a palladium catalyst afforded the desired product, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide activity and downstream signaling pathways in B-cells, leading to cell death. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 can significantly reduce tumor burden and prolong survival.
特性
IUPAC Name |
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9(12(17)14-13(3,4)5)15-7-6-11(8-15)10(2)16/h9-11,16H,6-8H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOUGBHXDMGPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(C)C(=O)NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)